molecular formula C14H15Cl3O B14589681 2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane CAS No. 61299-51-2

2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane

Cat. No.: B14589681
CAS No.: 61299-51-2
M. Wt: 305.6 g/mol
InChI Key: UHMPMRUMDDURPE-UHFFFAOYSA-N
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Description

2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its unique structure, which includes multiple chlorine atoms and a cyclohexylphenyl group.

Preparation Methods

The synthesis of 2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane typically involves the reaction of a suitable precursor with a chlorinating agent. One common method is the epoxidation of 2,2-dichloro-3-(3-chloro-4-cyclohexylphenyl)propene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. Industrial production methods may involve the use of more scalable and cost-effective reagents and processes, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane involves its interaction with molecular targets, such as enzymes and receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

2,2-Dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane can be compared with other epoxides and chlorinated organic compounds. Similar compounds include:

    2,2-Dichloro-3-(3-chlorophenyl)oxirane: Lacks the cyclohexyl group, leading to different chemical and biological properties.

    3-(3-Chloro-4-cyclohexylphenyl)oxirane: Lacks the 2,2-dichloro substitution, affecting its reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61299-51-2

Molecular Formula

C14H15Cl3O

Molecular Weight

305.6 g/mol

IUPAC Name

2,2-dichloro-3-(3-chloro-4-cyclohexylphenyl)oxirane

InChI

InChI=1S/C14H15Cl3O/c15-12-8-10(13-14(16,17)18-13)6-7-11(12)9-4-2-1-3-5-9/h6-9,13H,1-5H2

InChI Key

UHMPMRUMDDURPE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)C3C(O3)(Cl)Cl)Cl

Origin of Product

United States

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